molecular formula C₂₆H₄₄O₁₀ B1140473 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside CAS No. 220017-49-2

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside

Cat. No.: B1140473
CAS No.: 220017-49-2
M. Wt: 516.62
InChI Key:
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Preparation Methods

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is synthesized through the esterification of alpha-D-galactofuranose with pivaloyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:

  • Dissolve alpha-D-galactofuranose in an appropriate solvent like dichloromethane.
  • Add pivaloyl chloride dropwise to the solution while maintaining a low temperature.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to carbohydrate-binding proteins, such as lectins, and modulate their activity . This interaction can affect various cellular processes, including cell adhesion, signaling, and immune response .

Comparison with Similar Compounds

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is unique due to its specific esterification pattern and the presence of pivaloyl groups. Similar compounds include:

Properties

IUPAC Name

[(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPHRSJRTWUAC-DISONHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220017-49-2
Record name α-D-Galactofuranose, 1,2,3,6-tetrakis(2,2-dimethylpropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220017-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetra-o-pivaloyl-a-D-galactofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220017492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-Tetra-O-pivaloyl-α-D-galactofuranoside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W6JGY33Z7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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